thioxamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioxamycin is a peptide antibiotic that was initially isolated from the culture broth of a Streptomyces species strain PA-46025 in 1989 . It contains thiazole and oxazole rings and is known for its activity against both anaerobic and aerobic Gram-positive bacteria . This compound is part of the thiopeptide family, which is characterized by sulfur-containing peptide antibiotics with highly modified heterocyclic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioxamycin is produced by fermentation of the Streptomyces species strain PA-46025 . The culture broth is subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound . The synthesis involves the formation of thiazole and oxazole rings, which are constructed using methods such as the Hantzsch synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces species is cultured in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then processed to extract and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Thioxamycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .
Scientific Research Applications
Thioxamycin has a wide range of scientific research applications due to its potent antibacterial properties :
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of thiopeptides.
Biology: It serves as a tool for investigating the mechanisms of bacterial resistance and the role of thiopeptides in microbial ecology.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
Thioxamycin exerts its antibacterial effects by targeting the bacterial ribosome . It binds to a specific site on the ribosome, inhibiting protein synthesis and leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for the translation process .
Comparison with Similar Compounds
Thiostrepton: Known for its potent activity against Gram-positive bacteria and used in veterinary medicine.
Siomycin: Exhibits similar antibacterial properties but has a different mechanism of action.
Berninamycin: Shares structural similarities with thioxamycin but differs in its spectrum of activity and solubility properties.
This compound’s unique structure and broad-spectrum antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
124883-37-0 |
---|---|
Molecular Formula |
C52H48N16O15S4 |
Molecular Weight |
1265.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(14S,17R)-14-[(1R)-1-hydroxyethyl]-31-methyl-38,41-dimethylidene-17-(methylsulfanylmethyl)-12,15,22,29,36,39-hexaoxo-19,43-dioxa-9,26,33-trithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoic acid |
InChI |
InChI=1S/C52H48N16O15S4/c1-19(38(70)55-20(2)41(73)60-25(7)52(80)81)54-39(71)21(3)56-43(75)28-11-10-27-37(62-28)29-13-82-48(64-29)23(5)58-40(72)22(4)57-45(77)32-17-86-50(66-32)24(6)59-44(76)31-16-85-35(61-31)12-53-42(74)30-14-83-49(65-30)34(15-84-9)63-47(79)36(26(8)69)68-46(78)33-18-87-51(27)67-33/h10-11,13-14,16-18,24,26,34,36,69H,1-5,7,12,15H2,6,8-9H3,(H,53,74)(H,54,71)(H,55,70)(H,56,75)(H,57,77)(H,58,72)(H,59,76)(H,60,73)(H,63,79)(H,68,78)(H,80,81)/t24?,26-,34+,36+/m1/s1 |
InChI Key |
GATPMIKWKVOBMF-GZASFEHQSA-N |
Isomeric SMILES |
CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)N[C@H](C(=O)N[C@H](C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)[C@@H](C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)NC(C(=O)NC(C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)C(C)O |
Synonyms |
thioxamycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.